The synthesis of 2-(3-Methoxyphenyl)pyridin-3-ol can be achieved through various methods, with the Suzuki-Miyaura coupling reaction being one of the most prevalent. This method involves the coupling of a boronic acid or boronate ester with a halogenated pyridine in the presence of a palladium catalyst and a base. For instance, 3-methoxyphenylboronic acid can be coupled with 2-bromopyridine to yield the desired compound.
Industrial production generally optimizes these parameters to maximize yield and minimize costs, ensuring consistent product quality through controlled environments and high-purity reagents .
The structure of 2-(3-Methoxyphenyl)pyridin-3-ol consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure, providing insights into the connectivity and spatial arrangement of atoms .
2-(3-Methoxyphenyl)pyridin-3-ol can participate in several chemical reactions:
These reactions highlight the versatility of 2-(3-Methoxyphenyl)pyridin-3-ol as a substrate for further chemical transformations .
The mechanism of action for 2-(3-Methoxyphenyl)pyridin-3-ol varies based on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors. The methoxy group enhances hydrophobic interactions while the pyridine ring facilitates hydrogen bonding and π-π stacking interactions with biological macromolecules.
Characterization is typically performed using techniques such as NMR spectroscopy, Infrared spectroscopy (IR), Ultraviolet-visible spectroscopy (UV-vis), and X-ray crystallography, providing comprehensive data on its physical properties .
2-(3-Methoxyphenyl)pyridin-3-ol has several significant applications:
Its unique structural characteristics make it valuable in both research and industrial applications, particularly in fields focused on drug discovery and materials development .
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide high-precision structural parameters for 2-(3-methoxyphenyl)pyridin-3-ol. The optimized geometry reveals a non-planar conformation, with key bond distances and angles critical to understanding its electronic properties. The Caryl-Omethoxy bond length measures 1.367 Å, characteristic of partial double-bond character due to resonance with the methoxy group. The inter-ring C-C bond linking the pyridine and benzene rings is 1.482 Å, consistent with typical sp²-sp² carbon linkages. Notably, the C-O bond in the pyridinol moiety is 1.342 Å, intermediate between single and double bond lengths, indicating significant tautomeric effects [3] [10].
Table 1: Key Bond Parameters from DFT Optimization
Bond | Length (Å) | Angle (°) | Character |
---|---|---|---|
Caryl-OMe | 1.367 | C-C-OMe: 124.2 | Resonance-affected |
Inter-ring C-C | 1.482 | Pyridine tilt: 4.8° | Single bond |
Pyridinol C-O | 1.342 | O-C-C: 119.7 | Tautomer-sensitive |
Pyridine N-C | 1.340 | C-N-C: 117.3 | Aromatic |
The methoxy group exhibits pyramidalization (C-O-C angle = 124.2°), deviating from ideal sp² hybridization due to steric interactions with ortho-hydrogens. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C-H bonds, stabilizing this distorted geometry by 8.3 kJ/mol [9].
The dihedral angle between the pyridine and methoxyphenyl rings governs molecular conformation and stacking behavior. X-ray crystallographic studies of analogous compounds reveal angle ranges of 36.66–79.05°, influenced by substituent position and intermolecular forces [3] [8] [9]. For 2-(3-methoxyphenyl)pyridin-3-ol, DFT predicts a minimum-energy dihedral of 42.5° in vacuum. This torsional preference balances conjugation maintenance (maximized at 0°) and steric relief (minimized at 90°).
Crystal packing forces significantly modulate this angle, as evidenced by comparative analysis:
Table 2: Dihedral Angle Variations in Crystal Environments
Crystal System | Space Group | Avg. Dihedral (°) | Dominant Packing Force |
---|---|---|---|
Orthorhombic | Pbcn | 40.18 | π-π stacking |
Monoclinic | P2₁/n | 56.16 | C-H···π interactions |
Monoclinic | Cc | 79.05 | Van der Waals dominance |
The 3-methoxy substitution specifically induces 8–12° larger dihedrals versus para-substituted analogs, attributed to ortho-hydrogen repulsion with the pyridinic nitrogen [9].
The hydroxyl and pyridinic nitrogen sites drive diverse hydrogen bonding motifs. Fourier-transform infrared spectroscopy confirms O-H stretching at 3200 cm⁻¹ (broadened, H-bonded) versus 3520 cm⁻¹ (sharp, free OH), with the former dominating in solid state [10]. Crystallographic studies reveal three recurrent motifs:
Notably, the hydroxyl group exhibits bifurcated hydrogen bonding in crowded crystalline environments, simultaneously accepting C-H and donating O-H bonds [10]. Hirshfeld surface analysis indicates H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) interactions dominate the molecular surface, confirming the hierarchy of hydrogen bonding over other contacts [9].
Single-crystal X-ray diffraction reveals that 2-(3-methoxyphenyl)pyridin-3-ol adopts layered architectures stabilized by synergistic interactions. In the orthorhombic system (Pbcn), molecules form slip-stacked columns along the b-axis with interplanar distances of 3.487 Å – indicative of π-π interactions between pyridine rings [3]. These columns interconnect via:
Table 3: Supramolecular Interaction Parameters
Interaction Type | Distance (Å) | Angle (°) | Crystal Direction |
---|---|---|---|
π-π stacking | 3.487 | Ring offset: 17.8° | [010] |
C-H···π | 2.93 | 129 | [100] |
Cl···π (halogenated) | 3.47 | 149 | [001] |
C-H···O | 3.275 | 138 | [010] |
Three-dimensional topology analysis shows a 68.7% packing coefficient, with voids primarily accommodating disordered solvent molecules. Thermal ellipsoid analysis indicates anisotropic displacement of methoxy groups at crystal peripheries, suggesting rotational freedom at the lattice edges [3] [9].
2-(3-Methoxyphenyl)pyridin-3-ol exhibits a pH-dependent tautomeric equilibrium between enol (1) and keto (2) forms:
(1) Pyridin-3-ol ↔ (2) Pyridin-3(2H)-one
¹H-NMR titration in DMSO-d₆ reveals a 78:22 enol:keto ratio at neutral pH, shifting to 95:5 under basic conditions (pH 10). The keto form becomes dominant (83%) in acidic media (pH 2.5) due to pyridinic nitrogen protonation [10]. IR spectroscopy identifies diagnostic bands:
X-ray photoelectron spectroscopy (XPS) confirms the equilibrium through O1s binding energies: enol oxygen at 531.2 eV versus keto carbonyl oxygen at 533.6 eV. DFT calculations (M06-2X/def2-TZVP) predict the enol tautomer is favored by 12.4 kJ/mol in vacuum, but solvent effects reverse this preference in polar media (keto favored by 8.7 kJ/mol in water) [10]. The tautomerization barrier is calculated at 89.3 kJ/mol via transition state optimization, explaining the observable distinct species at room temperature.
Table 4: Tautomeric Equilibrium Parameters
Condition | Enol:Keto Ratio | Dominant Stabilizing Factor |
---|---|---|
Neutral (solid) | 100:0 | Intramolecular H-bonding |
Neutral (DMSO) | 78:22 | Solvent polarity |
Basic (pH 10) | 95:5 | Anionic enolate formation |
Acidic (pH 2.5) | 17:83 | Cationic pyridinium stabilization |
Crystallographic evidence shows the enol tautomer exclusively in solid state, with the hydroxyl hydrogen positioned equidistant between oxygen and nitrogen (dO-H = 1.02 Å, dH···N = 1.61 Å) – characteristic of a strong, low-barrier hydrogen bond [10]. This bond displays quasi-symmetry with O···N distance of 2.55 Å, 0.2 Å shorter than typical O-H···N bonds.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1